4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitrofuran moiety, a piperazine ring, and a benzothiazole core, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, have been found to be highly active cdk9 inhibitors . CDK9 is a cyclin-dependent kinase that plays a crucial role in the regulation of transcription and cell cycle progression .
Mode of Action
Similar compounds have been shown to inhibit cdk9 by binding to it and preventing its normal function . This inhibition selectively targets survival proteins and reinstates apoptosis in cancer cells .
Biochemical Pathways
Cdk9 inhibitors generally affect the cell cycle and transcription regulation pathways . By inhibiting CDK9, these compounds can disrupt the normal cell cycle progression and induce apoptosis .
Result of Action
Similar compounds have demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells . This is likely due to the induction of apoptosis through the inhibition of survival proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Nitrofuran Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-5-nitrofuran-3-carboxylic acid: Similar nitrofuran moiety but lacks the benzothiazole and piperazine rings.
5-nitrofuran-2-carbaldehyde: Contains the nitrofuran moiety but lacks the benzothiazole and piperazine rings.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Another nitrofuran derivative with different functional groups.
Uniqueness
4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a piperazine ring, and a nitrofuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler nitrofuran derivatives.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-3-5-14-16(12(11)2)19-18(27-14)21-9-7-20(8-10-21)17(23)13-4-6-15(26-13)22(24)25/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPWCMYGBJXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.